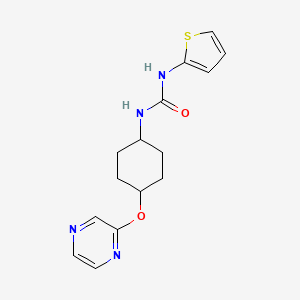

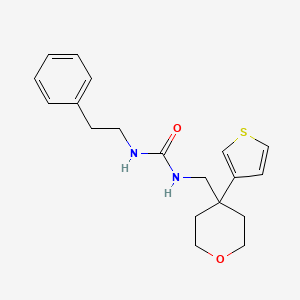

1-((1r,4r)-4-(吡嗪-2-基氧基)环己基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

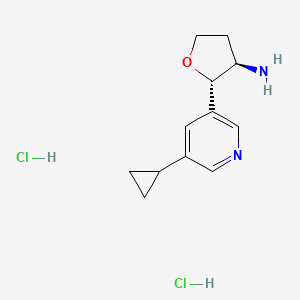

The compound "1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea" is a chemically synthesized molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related urea derivatives and their biological activities.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through multicomponent reactions, as demonstrated in the first paper, which describes a one-pot synthesis of various heterocyclic scaffolds using urea as an organo-catalyst . This method involves tandem Knoevenagel–cyclocondensation reactions and is noted for its mild reaction conditions and high efficiency. Similarly, the third paper outlines a one-pot synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by urea, highlighting the versatility of urea in catalyzing multiple steps in the synthesis process . These methods could potentially be adapted for the synthesis of the compound , given its urea backbone and heterocyclic features.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group composed of a carbonyl group flanked by two amine groups. This moiety is central to the biological activity of these compounds, as it can engage in hydrogen bonding and other interactions with biological targets. The second paper discusses the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, which are structurally related to the compound of interest and exhibit antiproliferative activity . The presence of the pyrazinyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The papers suggest that urea can act as a catalyst in multicomponent reactions, facilitating the formation of complex heterocyclic structures . These reactions often involve Knoevenagel condensation and Michael addition, which are key steps in building the molecular complexity of these compounds. The compound of interest may also undergo similar reactions during its synthesis or when interacting with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's solubility, stability, and reactivity. The papers do not provide specific details on the physical properties of the compound , but they do suggest that urea derivatives can be synthesized with good yields and may have favorable properties for biological applications . The antiproliferative activity observed in related compounds indicates that the compound of interest may also have significant biological properties .

科学研究应用

水凝胶形成中的阴离子调谐

一项应用涉及在水凝胶形成中使用尿素衍生物,其中阴离子特性可以显着影响凝胶的形态和流变性。例如,特定的尿素化合物在各种酸中形成水凝胶,并且可以通过选择合适的阴离子来精细调整这些凝胶的物理性质。这种调节凝胶特性的能力对材料科学具有影响,其中水凝胶的应用范围从医疗器械到环境传感技术 (Lloyd & Steed,2011)。

药物代谢物中的立体选择性合成

在药物研究中,活性药物代谢物的立体选择性合成代表了另一个重要的应用。通过仔细操作分子结构,研究人员可以产生化合物的特定对映异构体,这对于开发有效的 PI3 激酶抑制剂至关重要。合成中的这种精确性影响药物的功效和安全性,突出了此类尿素衍生物在推进癌症治疗中的作用 (Chen 等人,2010)。

有机合成中的多组分反应

此外,尿素在环保的多组分反应中充当一种新型的有机催化剂,用于合成多种功能丰富的杂环化合物。此应用强调了尿素衍生物在促进高效、可持续的化学合成过程中的多功能性,这些过程在有机化学的各个领域都很有价值 (Brahmachari & Banerjee,2014)。

抗菌和抗癌活性

尿素衍生物还表现出有希望的抗菌和抗癌活性。已经合成并测试了针对各种癌细胞系和微生物的特定化合物,揭示了潜在的治疗应用。此类研究不仅有助于新药的开发,而且还提供了对其生物活性背后的分子机制的见解 (El-Sawy 等人,2013)。

癌症研究中的抗增殖剂

另一项应用涉及合成对非小细胞肺癌细胞系具有抗增殖特性的(咪唑并[1,2-a]吡嗪-6-基)脲。此类化合物正在研究其重新激活突变 p53 蛋白的潜力,p53 蛋白是癌症治疗中的常见靶点。这项研究突出了尿素衍生物在开发新的癌症治疗中的关键作用 (Bazin 等人,2016)。

属性

IUPAC Name |

1-(4-pyrazin-2-yloxycyclohexyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(19-14-2-1-9-22-14)18-11-3-5-12(6-4-11)21-13-10-16-7-8-17-13/h1-2,7-12H,3-6H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWINGWYUIQKMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)